molecular formula C8H8N2O7S B14323435 2-(3,5-Dinitrobenzene-1-sulfonyl)ethan-1-ol CAS No. 105897-14-1

2-(3,5-Dinitrobenzene-1-sulfonyl)ethan-1-ol

Cat. No.: B14323435
CAS No.: 105897-14-1
M. Wt: 276.23 g/mol
InChI Key: DYHMDKXQMWHQPA-UHFFFAOYSA-N
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Description

2-(3,5-Dinitrobenzene-1-sulfonyl)ethan-1-ol is an organic compound that features a benzene ring substituted with nitro groups at the 3 and 5 positions, a sulfonyl group at the 1 position, and an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dinitrobenzene-1-sulfonyl)ethan-1-ol typically involves multiple steps. One common method includes:

    Sulfonation: The addition of a sulfonyl group, often using sulfur trioxide or chlorosulfonic acid.

    Ethanol Substitution: The final step involves the substitution of an ethan-1-ol group, which can be done through various organic reactions, such as nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. These methods would include the use of industrial-grade reagents and controlled reaction conditions to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dinitrobenzene-1-sulfonyl)ethan-1-ol can undergo several types of chemical reactions:

    Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,5-Dinitrobenzene-1-sulfonyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dinitrobenzene-1-sulfonyl)ethan-1-ol involves its reactive functional groups. The nitro groups can participate in redox reactions, while the sulfonyl group can act as an electrophile in substitution reactions. These properties make it a versatile compound in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dinitrobenzene-1-sulfonyl)ethan-1-amine: Similar structure but with an amine group instead of an ethan-1-ol group.

    3,5-Dinitrobenzenesulfonic acid: Lacks the ethan-1-ol group but has similar nitro and sulfonyl substitutions.

    2-(3,5-Dinitrobenzene-1-sulfonyl)ethanoic acid: Contains a carboxylic acid group instead of an ethan-1-ol group.

Uniqueness

2-(3,5-Dinitrobenzene-1-sulfonyl)ethan-1-ol is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry and various industrial applications.

Properties

CAS No.

105897-14-1

Molecular Formula

C8H8N2O7S

Molecular Weight

276.23 g/mol

IUPAC Name

2-(3,5-dinitrophenyl)sulfonylethanol

InChI

InChI=1S/C8H8N2O7S/c11-1-2-18(16,17)8-4-6(9(12)13)3-7(5-8)10(14)15/h3-5,11H,1-2H2

InChI Key

DYHMDKXQMWHQPA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)CCO)[N+](=O)[O-]

Origin of Product

United States

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